

Technical Guide: Spectroscopic Analysis of 4-Bromo-2-chlorobenzoyl Chloride

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Compound of Interest

Compound Name: 4-Bromo-2-chlorobenzoyl chloride

CAS No.: 21900-55-0

Cat. No.: B2457893

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Executive Summary

4-Bromo-2-chlorobenzoyl chloride (CAS: 39110-38-6) is a critical electrophilic building block employed in the synthesis of amide-based pharmaceuticals and agrochemicals. Its high reactivity, driven by the acyl chloride moiety, necessitates precise spectroscopic characterization to distinguish it from its hydrolysis product, 4-bromo-2-chlorobenzoic acid.

This guide provides a definitive technical analysis of the compound's spectroscopic signature, integrating Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).^[1] It focuses on the 1,2,4-trisubstituted aromatic system and the diagnostic shifts associated with the acid chloride functional group.

Chemical Identity & Physical Properties^{[2][3][4][5][6]} ^{[7][8][9][10]}

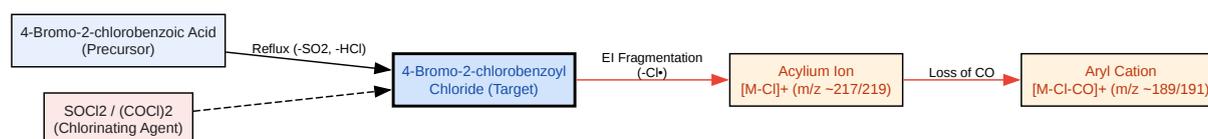
| Property | Data |
|-------------------|--|
| IUPAC Name | 4-Bromo-2-chlorobenzoyl chloride |
| CAS Number | 39110-38-6 |
| Molecular Formula | |
| Molecular Weight | 253.91 g/mol |
| Physical State | Low-melting solid or semi-solid (white to off-white) |
| Boiling Point | ~135–140 °C (at reduced pressure, e.g., 15 mmHg) |
| Solubility | Soluble in DCM, THF, Toluene; Reacts with Water/Alcohols |

Synthesis & Fragmentation Pathways

Understanding the synthesis is vital for interpreting impurity peaks (e.g., residual thionyl chloride or unreacted acid). The compound is typically generated by chlorinating 4-bromo-2-chlorobenzoic acid.

Reaction & Fragmentation Workflow

The following diagram illustrates the synthesis from the parent acid and the primary mass spectrometry fragmentation pathways used for identification.



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Figure 1: Synthesis route and downstream Mass Spec fragmentation logic.

Spectroscopic Analysis

Mass Spectrometry (MS)

The mass spectrum of this compound is dominated by the complex isotope patterns arising from the presence of one bromine and two chlorine atoms (one aryl, one acyl).

- Molecular Ion (): The parent ion cluster appears around m/z 252.
- Isotope Pattern:
 - (approx 1:1)
 - (approx 3:1, two atoms)
 - This results in a characteristic "tetrad" or broad cluster at m/z 252, 254, 256, and 258.
- Base Peak (Diagnostic): The loss of the acyl chlorine is the most favorable pathway, generating the acylium ion. This removes one Cl isotope contribution, simplifying the pattern to a Br+Cl system.

| Fragment Ion | m/z (approx) | Interpretation |
|--------------|----------------|---|
| | 252, 254, 256 | Molecular Ion (Cluster) |
| | 217, 219, 221 | Acylium Ion (Base Peak). Loss of acyl Cl. |
| | 189, 191, 193 | Aryl cation (Loss of CO from acylium). |

Infrared Spectroscopy (IR)

IR is the fastest method to verify conversion from acid to acid chloride.

- Carbonyl Stretch (): The acid chloride carbonyl appears at a significantly higher wavenumber (~1770–1790 cm^{-1})

) compared to the carboxylic acid dimer (~1680–1700 cm

).

- Purity Check: A broad band at 2500–3300 cm

indicates hydrolysis (presence of O-H from the carboxylic acid). A pure sample should show no absorption in this region.

| Functional Group | Wavenumber (cm ⁻¹) | Diagnostic Note |
|---------------------|--------------------------------|--------------------------------|
| C=O (Acyl Chloride) | 1775 ± 10 | Sharp, strong. Key identifier. |
| C=C (Aromatic) | 1580, 1470 | Medium intensity. |
| C-Cl / C-Br | 600–800 | Fingerprint region. |

Nuclear Magnetic Resonance (NMR)

¹H NMR (Proton)

The molecule possesses a 1,2,4-trisubstituted aromatic ring. The chemical shifts are influenced by the electron-withdrawing nature of the acyl chloride (

), the chloro group at position 2, and the bromo group at position 4.

- Solvent:

(Must be anhydrous to prevent hydrolysis in the tube).

- System: ABC or ABX system.

| Proton | Position | Shift (ppm) | Multiplicity | Coupling (Hz) |
|--------|---------------|-------------|--------------|---------------|
| H-6 | Ortho to COCl | 7.75 – 7.85 | Doublet (d) | |
| H-3 | Meta to COCl | 7.60 – 7.65 | Doublet (d) | |
| H-5 | Para to COCl | 7.45 – 7.55 | dd | |

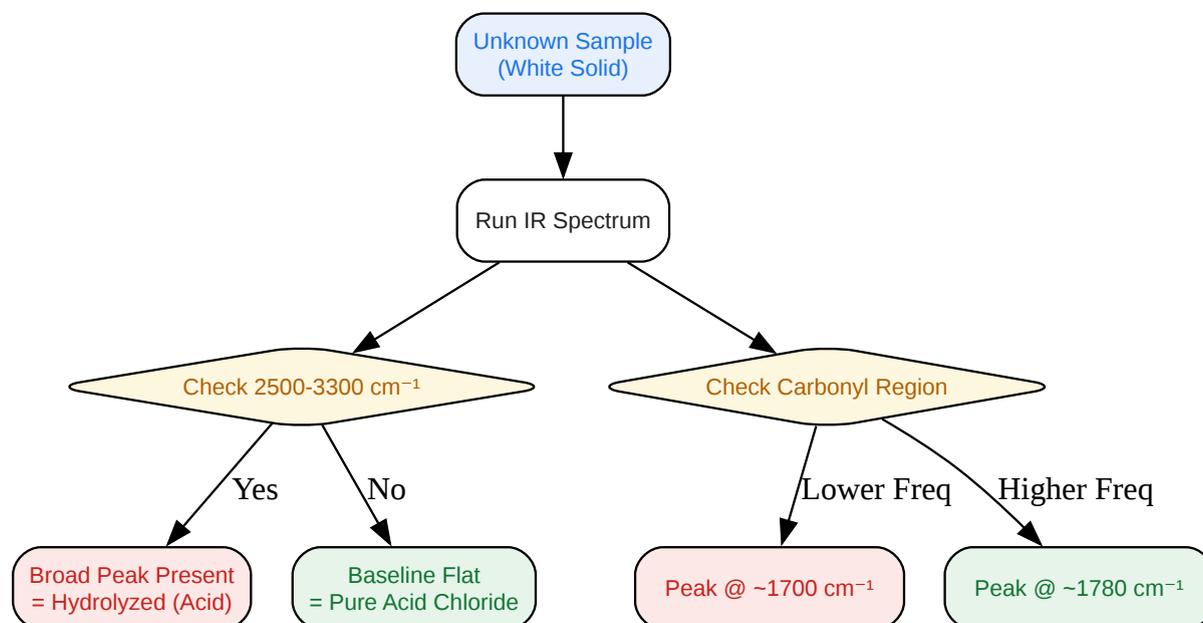
Note: The H-6 proton is deshielded by the carbonyl cone, but the effect is modulated by the steric twist caused by the 2-chloro substituent.

C NMR (Carbon)

- Carbonyl (): The most deshielded peak, typically around 164–167 ppm.
- Aromatic Region: Six unique signals between 120–140 ppm.
 - C-Cl (C2): ~134 ppm
 - C-Br (C4): ~128 ppm[2]
 - Ipso (C1): ~132 ppm

Quality Control: Acid vs. Chloride

Distinguishing the active acid chloride from the hydrolyzed acid is the most common analytical challenge.



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Figure 2: Rapid QC decision tree using IR spectroscopy.

Experimental Protocols

Protocol 1: NMR Sample Preparation

- Objective: Obtain a proton spectrum without hydrolyzing the sample.
- Reagents:
(stored over molecular sieves), dry NMR tube.
- Flush the NMR tube with dry nitrogen or argon.
- Dissolve ~10 mg of **4-Bromo-2-chlorobenzoyl chloride** in 0.6 mL of dry
.
- Critical: Run the spectrum immediately. Appearance of a broad singlet at ~10-12 ppm indicates formation of the carboxylic acid proton (

).

Protocol 2: IR Analysis (ATR Method)

- Ensure the ATR crystal (Diamond or ZnSe) is completely dry and free of cleaning solvent residues (methanol/isopropanol).
- Place a small amount of solid analyte on the crystal.^[1]
- Apply pressure and scan immediately.
- Cleaning: Wipe with dry tissue first, then ethanol. Avoid water.

References

- National Institute of Standards and Technology (NIST). Mass Spectrum of Benzoyl chloride, 4-bromo- (Analogous fragmentation data). NIST Chemistry WebBook, SRD 69. [\[Link\]](#)
- Spectral Database for Organic Compounds (SDBS). NMR and IR data for substituted benzoyl chlorides. AIST, Japan. [\[Link\]](#)

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